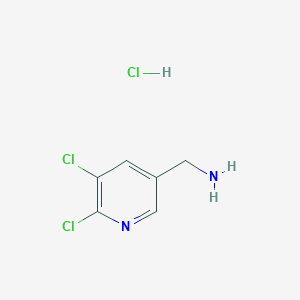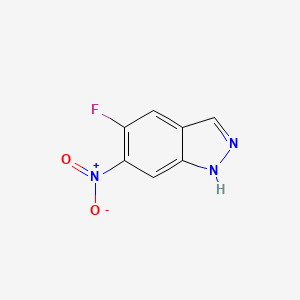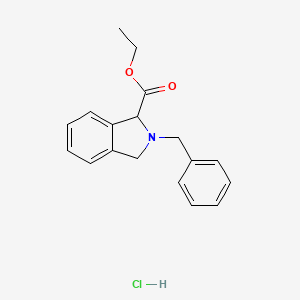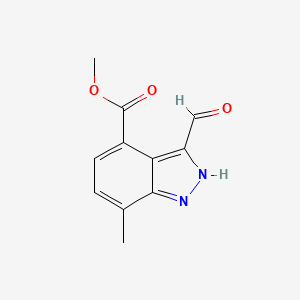
2,4-Dibromo-5-fluoropyrimidine
概要
説明
2,4-Dibromo-5-fluoropyrimidine is a chemical compound with the molecular formula C4HBr2FN2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms. The ring is substituted at the 2nd and 4th positions with bromine atoms and at the 5th position with a fluorine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid substance. It has a molecular weight of 255.87 . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Pharmacogenetics and Drug Metabolism
Pharmacogenetics plays a crucial role in understanding the metabolism and efficacy of fluoropyrimidine drugs. For instance, the metabolism of fluoropyrimidines, such as 5-fluorouracil (5-FU), involves several key enzymes, including dihydropyrimidine dehydrogenase (DPD), which breaks down 5-FU and its prodrugs. Genetic variations in DPD can significantly influence the outcome and toxicity profile of 5-FU-based treatments, highlighting the importance of personalized medicine approaches in chemotherapy regimens. The review by Del Re et al. (2017) emphasizes the clinical significance of testing for DPD polymorphisms to prevent severe drug toxicities in patients undergoing fluoropyrimidine-based therapy (Del Re et al., 2017).
Clinical Applications and Efficacy
Fluoropyrimidines, including those derived from intermediates like 2,4-Dibromo-5-fluoropyrimidine, are cornerstone treatments for various solid tumors. The research and development of prodrugs such as capecitabine, UFT, and S-1 have been focused on improving the therapeutic efficacy while minimizing toxicity. These drugs undergo metabolic activation to form active 5-FU in the body, offering a more convenient oral administration route compared to intravenous 5-FU, with a potentially better safety profile. The reviews by Malet-Martino and Martino (2002) and other authors provide comprehensive insights into the development, pharmacology, and clinical applications of these fluoropyrimidine prodrugs in cancer treatment (Malet-Martino & Martino, 2002).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Dibromo-5-fluoropyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis. It catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby interfering with DNA synthesis.
Biochemical Pathways
This compound affects the biochemical pathway of DNA synthesis. By inhibiting TS, it prevents the conversion of deoxyuridylic acid to thymidylic acid, a key step in DNA synthesis . This disruption can lead to the cessation of cell growth and division, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
It is known that fluoropyrimidines, a class of drugs to which this compound belongs, are metabolized to active nucleotides through a series of enzymatic reactions . The rate-limiting enzyme in this process is dihydropyrimidine dehydrogenase (DPYD) .
Result of Action
The result of the action of this compound is the inhibition of DNA synthesis, leading to the cessation of cell growth and division. This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as DPYD, can affect the drug’s metabolism and therefore its efficacy . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.
生化学分析
Biochemical Properties
2,4-Dibromo-5-fluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes involved in nucleotide synthesis, such as thymidylate synthase. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the normal substrate from binding and thus disrupting the enzyme’s function. Additionally, this compound can interact with DNA and RNA polymerases, affecting the replication and transcription processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the synthesis of nucleotides, leading to DNA damage and cell death. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as thymidylate synthase, inhibiting their activity. This binding prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Additionally, this compound can incorporate into DNA and RNA, leading to faulty replication and transcription processes. These interactions result in the inhibition of cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and higher temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and cardiotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites. This metabolic process is crucial for regulating the levels of this compound in the body and preventing toxicity. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in nucleotide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via nucleoside transporters and distributed to different cellular compartments. Binding proteins and transporters play a significant role in the localization and accumulation of this compound within cells, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA polymerases. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its therapeutic effects. The nuclear localization of this compound is essential for its role in inhibiting DNA synthesis and inducing apoptosis .
特性
IUPAC Name |
2,4-dibromo-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKFQQXANPBQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


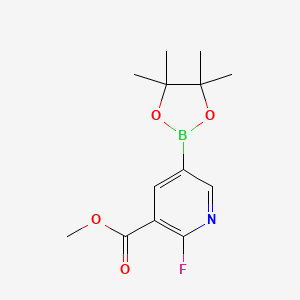
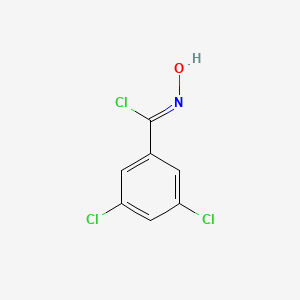
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)
![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)

